2,3-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxyquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxyquinoxaline is a heterocyclic compound featuring a quinoxaline core substituted with two 3,5-dimethyl-1H-pyrazol-1-yl groups and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxyquinoxaline typically involves the condensation of 2,3-dichloroquinoxaline with 3,5-dimethyl-1H-pyrazole under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to facilitate the nucleophilic substitution.
Industrial Production Methods: For industrial-scale production, the process may be optimized by using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the synthesis.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a quinoxaline-6-carboxylic acid derivative.
Reduction: The quinoxaline ring can be reduced to form tetrahydroquinoxaline derivatives.
Substitution: The pyrazolyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in DMF or DMSO.
Major Products:
Oxidation: Quinoxaline-6-carboxylic acid derivatives.
Reduction: Tetrahydroquinoxaline derivatives.
Substitution: Various substituted pyrazolyl-quinoxaline derivatives.
Scientific Research Applications
Chemistry: 2,3-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxyquinoxaline is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound has been studied for its potential as an antimicrobial agent due to its ability to interact with bacterial DNA and enzymes.
Medicine: Research has indicated that derivatives of this compound may exhibit anticancer properties by inhibiting specific enzymes involved in cell proliferation.
Industry: In material science, this compound is explored for its electronic properties, making it a candidate for organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2,3-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxyquinoxaline involves its interaction with molecular targets such as DNA, enzymes, and metal ions. The pyrazolyl groups can coordinate with metal ions, forming stable complexes that can inhibit enzymatic activity. Additionally, the quinoxaline core can intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
2,3-bis(1H-pyrazol-1-yl)quinoxaline: Lacks the methoxy group and has different electronic properties.
2,3-bis(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline: Similar structure but without the methoxy group, affecting its solubility and reactivity.
6-methoxyquinoxaline: Lacks the pyrazolyl groups, resulting in different chemical and biological activities.
Uniqueness: 2,3-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxyquinoxaline is unique due to the presence of both the methoxy group and the pyrazolyl groups, which confer distinct electronic and steric properties. These features enhance its potential as a versatile ligand in coordination chemistry and its biological activity.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H20N6O |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2,3-bis(3,5-dimethylpyrazol-1-yl)-6-methoxyquinoxaline |
InChI |
InChI=1S/C19H20N6O/c1-11-8-13(3)24(22-11)18-19(25-14(4)9-12(2)23-25)21-17-10-15(26-5)6-7-16(17)20-18/h6-10H,1-5H3 |
InChI Key |
AFDJKLLDSATARN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(C=C(C=C3)OC)N=C2N4C(=CC(=N4)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.